{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aryl ether derivative with a substituted benzylamine structure. The compound features a central benzene ring substituted with a bromine atom at the 4-position and a 3,4-dichlorophenoxy group at the 2-position. A methylamine group, further substituted with a methyl group, is attached via a methylene bridge.
Properties
IUPAC Name |
1-[4-bromo-2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO.ClH/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11;/h2-7,18H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNJDMAWJVXGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrCl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-(3,4-dichlorophenoxy)phenylmethanol, followed by the reaction with methylamine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to {[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain phenoxy-substituted amines could induce apoptosis in breast cancer cells by modulating specific signaling pathways .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research has highlighted its ability to enhance cognitive function in animal models, suggesting a role in treating conditions like Alzheimer's disease .
Agricultural Applications
Herbicide Development
The structural characteristics of this compound make it a candidate for herbicide formulation. Its phenoxy group is known for herbicidal activity against a range of broadleaf weeds. Studies have focused on optimizing its efficacy and reducing phytotoxicity to crops, aiming to develop selective herbicides that minimize environmental impact .
Insecticidal Properties
In addition to herbicidal applications, this compound has been evaluated for insecticidal properties. Research suggests that it can disrupt the endocrine systems of pests, leading to reduced fertility and increased mortality rates among targeted insect populations. This makes it a promising candidate for integrated pest management strategies .
Materials Science
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor in metal protection applications. Its effectiveness in acidic environments has been confirmed through electrochemical studies, showing significant inhibition efficiency against mild steel corrosion in hydrochloric acid solutions . The compound's adsorption behavior on metal surfaces aligns well with the Langmuir adsorption model, indicating its potential utility in protective coatings.
Summary of Applications
Mechanism of Action
The mechanism of action of {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated aryl ether amines, with structural analogs differing in substituent positions, halogen types, and alkyl groups on the amine. Below is a detailed comparison based on molecular properties and available
Table 1: Structural and Physicochemical Comparison
*Inferred from structural analysis; †Estimated based on analogous compounds.
Key Observations:
Halogen Substitution Patterns: The target compound’s 3,4-dichlorophenoxy group increases lipophilicity compared to analogs with fewer chlorines (e.g., 2-bromo-4-chloro in ). This may enhance membrane permeability but reduce metabolic stability. Bromine at the 4-position (target) vs.
Amine Group Modifications :
- Substituting N-methyl with N-ethyl () introduces greater steric bulk, which could impact interactions with target proteins (e.g., serotonin receptors, as suggested in ).
Physicochemical Properties :
- Molecular weights range from 332.65 to 398.35 g/mol, with higher values correlating to increased halogen content.
- Storage conditions (e.g., room temperature for and ) suggest moderate stability, consistent with hydrochloride salts.
Biological Activity
The compound {[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : [4-bromo-2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine hydrochloride
- Molecular Formula : C14H13BrClNO
- Molecular Weight : 304.62 g/mol
- Physical Form : Oil
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been shown to inhibit specific kinases involved in cancer progression, particularly:
- c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
- VEGFR-2 : Vascular endothelial growth factor receptor that plays a critical role in angiogenesis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on cancer cell lines overexpressing c-Met and VEGFR-2. The IC50 values for these activities are reported in the range of , indicating potent efficacy compared to established drugs like cabozantinib .
Cytotoxicity and Selectivity
In vitro assessments reveal that the compound exhibits cytotoxic effects against HCT-116 colorectal cancer cells while showing reduced toxicity to normal WI38 cells. This selectivity is crucial for minimizing adverse effects during therapeutic applications .
Study 1: Inhibition of c-Met and VEGFR-2
A comprehensive study evaluated the compound's ability to inhibit c-Met and VEGFR-2 in HCT-116 cells. The results indicated that compounds similar to this compound not only inhibited kinase activity but also induced apoptosis in cancer cells. The study utilized molecular docking techniques to elucidate binding interactions with key residues in the active sites of these kinases .
Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies conducted using SwissADME software suggested favorable absorption and bioavailability characteristics for this compound. Its predicted high oral bioavailability enhances its potential as a therapeutic agent .
Toxicological Profile
Despite its promising biological activities, the compound is classified as toxic if ingested or inhaled. It poses risks such as skin irritation and serious eye damage, necessitating careful handling and usage in laboratory settings .
Summary Table of Biological Activities
| Activity Type | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| c-Met Inhibition | HCT-116 Cells | 0.052 - 0.084 | Significant anti-cancer activity |
| VEGFR-2 Inhibition | HCT-116 Cells | 0.052 - 0.084 | Comparable to cabozantinib |
| Cytotoxicity | WI38 Normal Cells | N/A | Lower toxicity compared to cancer cells |
| Apoptosis Induction | HCT-116 Cells | N/A | Induces significant apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
